molecular formula C20H17N3O3 B7831418 [5-(2-methylbenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid

[5-(2-methylbenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid

Cat. No.: B7831418
M. Wt: 347.4 g/mol
InChI Key: JREYZOWILFNXGW-UHFFFAOYSA-N
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Description

[5-(2-methylbenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a pyridazine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

2-[5-[(2-methylphenyl)methyl]-4-oxopyridazino[4,5-b]indol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-13-6-2-3-7-14(13)11-22-17-9-5-4-8-15(17)16-10-21-23(12-18(24)25)20(26)19(16)22/h2-10H,11-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREYZOWILFNXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C2C(=O)N(N=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-methylbenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. Large-scale production may also involve continuous flow reactors to enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of [5-(2-methylbenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [5-(2-methylbenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid lies in its combined indole and pyridazine structure, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse reactivity and potential therapeutic applications that are not observed in simpler indole or pyridazine derivatives .

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